

# Larazotide vs. Latiglutenase: A Comparative Guide for Celiac Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Larazotide |           |
| Cat. No.:            | B1674505   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic approaches for celiac disease: **Larazotide**, a tight junction modulator, and Latiglutenase, a gluten-degrading enzyme. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the mechanisms of action for each compound.

#### **Overview and Mechanism of Action**

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. While a strict gluten-free diet is the only current treatment, two leading non-dietary therapeutic strategies have emerged: modulating intestinal permeability and enzymatic degradation of gluten. **Larazotide** and latiglutenase represent these two distinct approaches.

**Larazotide** Acetate, a synthetic octapeptide, is a first-in-class tight junction regulator.[1][2][3] Its mechanism of action is to prevent the opening of intestinal tight junctions, thereby reducing the paracellular permeability of the gut.[1][2][4][5] **Larazotide** is thought to act as a zonulin antagonist.[5][6][7] Zonulin is a protein that reversibly regulates intestinal permeability, and in celiac disease, gliadin (a component of gluten) triggers zonulin release, leading to the disassembly of tight junctions.[1][6] By blocking this pathway, **larazotide** aims to prevent gliadin fragments from crossing the intestinal barrier and initiating an inflammatory immune response. [1][7]



Latiglutenase (also known as IMGX003) is an orally administered combination of two recombinant gluten-specific proteases.[8][9][10] This enzyme supplementation therapy is designed to degrade gluten proteins into small, non-immunogenic fragments in the stomach before they reach the small intestine.[8][9][11][12] By breaking down the key immunotoxic gluten peptides, latiglutenase aims to prevent the activation of the immune cascade that leads to intestinal damage and symptoms in celiac disease patients.[11][12]

# **Visualizing the Mechanisms of Action**

To illustrate the distinct pathways of these two therapeutics, the following diagrams are provided.



Click to download full resolution via product page

Caption: **Larazotide**'s mechanism of action on tight junctions.





Click to download full resolution via product page

Caption: Latiglutenase's enzymatic degradation of gluten.

# **Clinical Efficacy and Data Comparison**

The following tables summarize quantitative data from key clinical trials for both **larazotide** and latiglutenase.

#### **Table 1: Larazotide Acetate Clinical Trial Data**



| Trial<br>Identifier          | Phase | N             | Dosage                                                 | Primary<br>Endpoint                                                        | Key Findings                                                                                                                  |
|------------------------------|-------|---------------|--------------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| NCT0139621<br>3              | IIb   | 342           | 0.5 mg, 1 mg,<br>2 mg TID                              | Change in Celiac Disease Gastrointestin al Symptom Rating Scale (CeD-GSRS) | 0.5 mg dose met primary endpoint (p=0.022); higher doses were not significantly different from placebo.[13]                   |
| NCT0036285<br>6              | II    | 86            | 0.25, 1, 4, or<br>8 mg TID with<br>gluten<br>challenge | Urinary<br>lactulose/man<br>nitol (LAMA)<br>ratio                          | No significant difference in LAMA ratio. [14] Lower doses showed some prevention of gastrointestin al symptom worsening. [14] |
| NCT0492960                   | IIb   | 184           | 1, 4, or 8 mg<br>TID with<br>gluten<br>challenge       | LAMA ratio                                                                 | No significant change in LAMA ratio. [10][15] 1 mg dose reduced gluteninduced symptoms. [10]                                  |
| CedLara<br>(NCT035690<br>07) | III   | 525 (planned) | 0.25 mg, 0.5<br>mg TID                                 | Change in CeD PRO abdominal domain score                                   | Discontinued<br>due to futility<br>based on an<br>interim                                                                     |



analysis.[16]

[17][18]

# Table 2: Latiglutenase (IMGX003) Clinical Trial Data



| Trial<br>Identifier               | Phase | N   | Dosage                                           | Primary<br>Endpoint                                  | Key Findings                                                                                                                                           |
|-----------------------------------|-------|-----|--------------------------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| CeliAction<br>(NCT019176<br>30)   | II    | 398 | 100, 300,<br>450, 600, 900<br>mg TID             | Histologic<br>improvement                            | Primary endpoint not met.[11] Post-hoc analysis showed dose- dependent symptom reduction in seropositive patients.[11]                                 |
| CeliacShield<br>(NCT035854<br>78) | IIb   | 43  | 1,200 mg<br>with 2g<br>gluten/day for<br>6 weeks | Change in villus height to crypt depth (Vh:Cd) ratio | Reduced gluten- induced mucosal damage (\( \Delta Vh: Cd: \) -0.04 vs -0.35 placebo, p=0.057; \( \Delta IEL: 9.8 vs \) 24.8 placebo, p=0.018).[8] [19] |
| -                                 | -     | -   | -                                                | Gluten<br>Immunogenic<br>Peptides<br>(GIP) in urine  | 95% reduction in GIPs in urine compared to placebo, demonstratin g in-vivo gluten                                                                      |



|              | degradation.<br>[8][12][20][21] |
|--------------|---------------------------------|
|              | Reduced                         |
|              | symptom                         |
|              | worsening for                   |
| Symptom      | abdominal                       |
| <br>Severity | pain,                           |
|              | bloating, and                   |
|              | tiredness.[8]                   |
|              | [20][21]                        |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key trials.

## Larazotide Acetate - Phase IIb Study (NCT01396213)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[13]
- Patient Population: 342 adults with diagnosed celiac disease on a gluten-free diet for at least
   12 months with persistent symptoms.[13]
- Treatment Regimen: Patients were randomized to receive **larazotide** acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily, 15 minutes before meals, for 12 weeks.[13] This followed a 4-week placebo run-in and was followed by a 4-week placebo run-out phase.[13]
- Efficacy Endpoints:
  - Primary: The difference in the average on-treatment Celiac Disease Gastrointestinal
     Symptom Rating Scale (CeD-GSRS) score.[13]
  - Secondary: Included the Celiac Disease Patient Reported Outcome (CeD PRO) to measure daily therapeutic effects.[13]
- Data Collection: Patients rated symptoms daily on the CeD PRO and weekly with the CeD-GSRS. Blood samples were collected for chemistry, hematology, and celiac-specific



antibodies (anti-tTG and anti-DGP).[13]



Click to download full resolution via product page

Caption: Experimental workflow for the Larazotide Phase IIb trial.

# Latiglutenase - CeliacShield Study (NCT03585478)

- Study Design: A randomized, double-blind, placebo-controlled, gluten-challenge study.[8]
- Patient Population: 50 adult patients with biopsy-confirmed celiac disease in remission on a gluten-free diet.[19] 43 patients completed the study.[19]
- Treatment Regimen: Patients received either 1,200 mg of latiglutenase or a placebo.

  Concurrently, they underwent a daily gluten challenge of 2 grams for 6 weeks.[8][19][20]
- Efficacy Endpoints:
  - Primary: Change in the ratio of villus height to crypt depth (Vh:Cd).[8][19]
  - Secondary: Densities of intraepithelial lymphocytes (IELs) and symptom severity (measured by Celiac Disease Symptom Diary - CDSD).[8]
  - Additional: Serology and gluten-immunogenic peptides (GIPs) in urine.[8]
- Data Collection: Duodenal biopsies were taken before and after the 6-week gluten challenge.
   [22] Symptoms were recorded daily.[8] Urine samples were collected weekly to measure
   GIPs.[20]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Larazotide acetate promotes tight junction assembly in epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Larazotide Recess Rx [recessrx.com]
- 6. meetingpointhealth.com [meetingpointhealth.com]
- 7. Larazotide Introduction PEPTIDE APPLICATIONS [mobelbiochem.com]
- 8. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients with Celiac Disease Exposed to a Gluten Challenge PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Science Entero Therapeutics [enterothera.com]
- 10. New therapies in celiac disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized, Double-Blind Study of Larazotide Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 16. celiac.org [celiac.org]
- 17. beyondceliac.org [beyondceliac.org]
- 18. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment BioSpace [biospace.com]
- 19. researchgate.net [researchgate.net]
- 20. celiac.org [celiac.org]
- 21. beyondceliac.org [beyondceliac.org]
- 22. beyondceliac.org [beyondceliac.org]
- To cite this document: BenchChem. [Larazotide vs. Latiglutenase: A Comparative Guide for Celiac Disease Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674505#larazotide-versus-gluten-degrading-enzymes-latiglutenase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com